![molecular formula C13H20N2 B1365430 N-methyl-N-(3-piperidin-1-ylbenzyl)amine CAS No. 859850-65-0](/img/structure/B1365430.png)
N-methyl-N-(3-piperidin-1-ylbenzyl)amine
Overview
Description
N-methyl-N-(3-piperidin-1-ylbenzyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring attached to a benzyl group, which is further connected to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(3-piperidin-1-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with piperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
N-methylbenzylamine+piperidine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-methyl-N-(3-piperidin-1-ylbenzyl)amine serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its structural versatility. The compound can participate in various reactions, including:
- Nucleophilic substitutions
- Coupling reactions
- Formation of heterocycles
Biology
In biological research, this compound has been investigated for its potential effects on cellular processes. Notably, it has shown promise in the following areas:
- Enzyme Inhibition: The compound inhibits cholinesterases, which are critical for neurotransmitter regulation, particularly acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
- Cell Signaling Modulation: By influencing key signaling pathways, the compound can alter gene expression and cellular metabolism, potentially affecting cell proliferation and apoptosis.
Medicine
The therapeutic applications of this compound are being explored extensively:
- Neurological Disorders: The compound is being studied for its potential to treat conditions such as Alzheimer's and other cognitive disorders by modulating cholinergic activity .
- Cancer Therapy: Recent studies have indicated that piperidine derivatives may possess anticancer properties. For instance, compounds derived from similar structures have demonstrated cytotoxicity against various cancer cell lines .
Case Study 1: Neuroprotective Effects
A study examined the effects of this compound on cholinergic signaling in animal models. Results indicated that administration led to improved cognitive function and reduced inflammation markers associated with neurodegeneration .
Case Study 2: Anticancer Activity
Research focused on the synthesis of piperidine derivatives revealed that compounds similar to this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-piperidin-1-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-methylbenzylamine: Lacks the piperidine ring, making it less versatile in certain applications.
N-(3-piperidin-1-ylbenzyl)amine: Lacks the methyl group, which can affect its reactivity and interactions.
N-methyl-N-(2-piperidin-1-ylbenzyl)amine: Similar structure but with the piperidine ring attached at a different position on the benzyl group.
Uniqueness: N-methyl-N-(3-piperidin-1-ylbenzyl)amine is unique due to the specific positioning of the piperidine ring and the methyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
Biological Activity
N-methyl-N-(3-piperidin-1-ylbenzyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring and a benzylamine moiety, contributing to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 204.32 g/mol. The compound's structure facilitates interactions with various biological macromolecules, influencing cellular processes and signaling pathways.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Cholinesterase Inhibition : The compound has demonstrated the ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Receptor Modulation : this compound interacts with histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection. This dual action may enhance its therapeutic efficacy against nociceptive and neuropathic pain .
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Alzheimer’s Disease Models : Research indicated that the compound effectively inhibits AChE and BuChE, leading to improved cognitive function in animal models of Alzheimer's disease. The study emphasized the importance of structural modifications for enhancing inhibitory potency .
- Cancer Therapeutics : In vitro studies demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. This suggests its potential as a lead compound for developing new anticancer therapies .
- Pain Management Studies : Preclinical evaluations showed that the compound acted as a dual ligand at histamine H3 and sigma-1 receptors, providing analgesic effects in models of nociceptive pain. These findings support further exploration into its use for chronic pain management .
Properties
IUPAC Name |
N-methyl-1-(3-piperidin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-11-12-6-5-7-13(10-12)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELHMLNRPDTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428148 | |
Record name | N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-65-0 | |
Record name | N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.